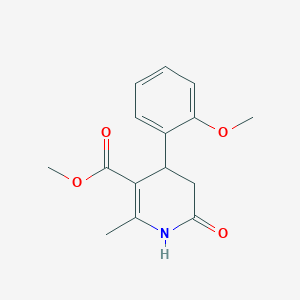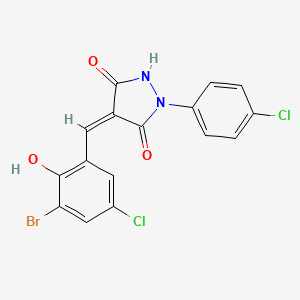
4-acetyl-1-benzyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-1-benzyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 4-acetyl-1-benzyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that it exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It also inhibits the growth of cancer cells by inhibiting the activity of various enzymes involved in cell proliferation. The antifungal and antimicrobial activity of this compound is believed to be due to its ability to disrupt the cell membrane of pathogens.
Biochemical and Physiological Effects
Studies have shown that 4-acetyl-1-benzyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has minimal toxicity to normal cells and tissues. It has been shown to have a low IC50 value, indicating its potency against cancer cells. This compound has also been shown to have a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-acetyl-1-benzyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potency against cancer cells and various pathogens. It has also been shown to have minimal toxicity to normal cells and tissues, making it a promising candidate for further research. However, one of the limitations of using this compound is its high cost and limited availability.
Orientations Futures
There are several future directions for research on 4-acetyl-1-benzyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells and pathogens. Another direction is to optimize the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to evaluate the efficacy and safety of this compound in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of 4-acetyl-1-benzyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been achieved by various methods. One of the most common methods involves the reaction of benzaldehyde, acetylacetone, and 3-nitrobenzaldehyde in the presence of ammonium acetate and ethanol. Another method involves the reaction of benzaldehyde, acetylacetone, and 3-nitrobenzaldehyde in the presence of sodium hydroxide and ethanol. Both methods have been successful in synthesizing this compound with high yield and purity.
Applications De Recherche Scientifique
4-acetyl-1-benzyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has potential applications in the field of medicine. It has been studied for its anticancer, antifungal, and antimicrobial properties. Studies have shown that this compound inhibits the growth of cancer cells and has a synergistic effect when used in combination with other anticancer drugs. It has also been shown to have antifungal and antimicrobial activity against various pathogens.
Propriétés
IUPAC Name |
3-acetyl-1-benzyl-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-12(22)16-17(14-8-5-9-15(10-14)21(25)26)20(19(24)18(16)23)11-13-6-3-2-4-7-13/h2-10,17,23H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBQVTIOTJCOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665503 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-yl)-5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136195.png)

![N-benzyl-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136226.png)
![3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide](/img/structure/B5136230.png)
![1-(4-methoxyphenyl)-3-[(4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5136241.png)
![3,5-dimethoxy-N-({1-[4-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5136246.png)
![3-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5136248.png)

![N-{[(3-cyano-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5136262.png)
![4-chloro-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B5136270.png)

![N-(3-chlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5136288.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5136291.png)
![1-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5136294.png)